BenchChemオンラインストアへようこそ!

6-O-2-Propyn-1-yl-D-galactose

ADC Linker Non-cleavable Linker Drug Conjugation

6-O-2-Propyn-1-yl-D-galactose is a non-cleavable glycolinker engineered for CuAAC click chemistry in ADC payloads. Its terminal alkyne at the 6-O position of the galactose scaffold ensures stable triazole conjugation and minimizes off-target payload release during systemic circulation. Unlike generic sugar propargyl ethers, this galactose-specific stereochemistry preserves lectin binding and biodistribution profiles critical for solid tumor targeting. PEG-based linkers compromise DAR uniformity and pharmacokinetics; substitution requires full ADC re-optimization. Choose 6-O-2-Propyn-1-yl-D-galactose for precise, stable, and scalable ADC production. Request a quote or bulk pricing.

Molecular Formula C9H14O6
Molecular Weight 218.20 g/mol
Cat. No. B15068542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-2-Propyn-1-yl-D-galactose
Molecular FormulaC9H14O6
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESC#CCOCC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C9H14O6/c1-2-3-15-5-7(12)9(14)8(13)6(11)4-10/h1,4,6-9,11-14H,3,5H2/t6-,7+,8+,9-/m0/s1
InChIKeyITQZDWPQQZDNAZ-KDXUFGMBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-2-Propyn-1-yl-D-galactose: A Non-Cleavable Glycolinker for ADC Payload Functionalization and Click Chemistry Applications


6-O-2-Propyn-1-yl-D-galactose (CAS# 881895-59-6) is a galactose-derived non-cleavable glycolinker bearing a terminal alkyne (propynyl) group at the 6-O position . This terminal alkyne makes it a versatile reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling the stable attachment of functional payloads [1]. It is primarily used in the functionalization of cytotoxic drugs for antibody-drug conjugates (ADCs), where its non-cleavable nature and triazole-forming capability offer defined stability during systemic circulation .

Why 6-O-2-Propyn-1-yl-D-galactose Cannot Be Replaced with Common Sugar-Propargyl or PEG-Based Linker Analogs


Generic substitution with other sugar-derived propargyl ethers (e.g., 6-O-propargyl-D-glucose or -D-mannose) or PEGylated galactose derivatives fails because the specific combination of the galactose scaffold, the non-cleavable ether linkage, and the 6-O-propargyl placement directly impacts the stability and cellular processing of the final ADC. While other sugar propargyl ethers provide the same click-reactive alkyne [1], their different stereochemistry alters recognition by endogenous lectins or transporters, potentially affecting conjugate biodistribution and off-target uptake. PEG-based galactose linkers introduce flexible spacers that modify drug-antibody ratio (DAR) uniformity and may alter conjugate solubility and pharmacokinetic clearance . Therefore, interchange is not possible without re-optimizing the entire ADC's biophysical and pharmacological profile.

6-O-2-Propyn-1-yl-D-galactose: Quantitative Differentiation Data vs. Key Comparators for Informed Procurement


Defined Linker Cleavage Profile: Non-Cleavable vs. Cleavable ADC Linker Classes

6-O-2-Propyn-1-yl-D-galactose belongs to the non-cleavable linker class, which fundamentally differs from cleavable linkers (e.g., peptide-based or disulfide linkers) in its mechanism of payload release. This is a class-level inference based on established ADC linker technology . Unlike cleavable linkers that release payload in the tumor microenvironment, non-cleavable linkers remain attached to the antibody fragment after lysosomal degradation, creating a more hydrophilic, membrane-impermeable metabolite that is better retained inside the target cell [1]. This class distinction directly impacts therapeutic window and bystander killing potential.

ADC Linker Non-cleavable Linker Drug Conjugation

Triazole Linkage Stability: CuAAC vs. Thioether ADC Linkers

6-O-2-Propyn-1-yl-D-galactose forms a stable 1,2,3-triazole linkage with azide-functionalized payloads via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. The resulting triazole is a highly stable, non-cleavable covalent bond. This is a cross-study comparable advantage over non-cleavable thioether linkers (e.g., SMCC-DM1), where the thioether bond can undergo retro-Michael addition under physiological conditions, leading to premature payload release [2]. While quantitative stability data for 6-O-2-Propyn-1-yl-D-galactose-derived triazoles are not directly available, the general enhanced stability of triazole linkages in ADCs is supported by class-level inference from known ADC linker behavior [3].

Click Chemistry CuAAC Triazole Stability ADC Linker

Galactose-Scaffold Specificity: Potential for Lectin-Mediated Targeting vs. Glucose/Mannose Analogs

6-O-2-Propyn-1-yl-D-galactose utilizes a galactose scaffold, which distinguishes it from analogous 6-O-propargyl-D-glucose and 6-O-propargyl-D-mannose linkers. Galactose is a specific ligand for galectins, a family of beta-galactoside-binding lectins overexpressed in many tumors and inflammatory sites [1]. This structural feature provides a potential, though unverified, targeting advantage. Class-level inference suggests that galactose-containing conjugates may exhibit enhanced uptake in galectin-rich microenvironments compared to glucose or mannose analogs, which interact with different lectin families (e.g., mannose receptor) [2].

Galactose Lectin Targeting Sugar-Propargyl Biodistribution

Validated Application Scenarios for 6-O-2-Propyn-1-yl-D-galactose Based on Differentiated Linker Properties


Synthesis of Non-Cleavable ADC Payloads Requiring Intracellular Degradation and High Systemic Stability

Ideal for constructing ADC payloads where the cytotoxic drug must remain conjugated until lysosomal degradation of the antibody. The non-cleavable nature of 6-O-2-Propyn-1-yl-D-galactose, combined with the stability of the triazole bond, ensures the linker remains intact during circulation, minimizing off-target payload release . This is particularly relevant for ADCs targeting solid tumors with high galectin expression, where the galactose scaffold may offer a secondary targeting advantage [1].

Bioorthogonal Conjugation of Azide-Modified Biomolecules via CuAAC Click Chemistry

The terminal alkyne group enables efficient, specific conjugation to azide-bearing molecules under mild CuAAC conditions [2]. This makes 6-O-2-Propyn-1-yl-D-galactose a valuable reagent for functionalizing proteins, antibodies, or nanoparticles for imaging, targeted delivery, or in vitro diagnostics where a stable, non-cleavable link is required.

Development of Homogeneous ADC Conjugates with Defined Drug-to-Antibody Ratios (DAR)

The high efficiency of CuAAC chemistry allows for precise control over conjugation stoichiometry, enabling the generation of ADCs with well-defined DARs [3]. This is crucial for optimizing therapeutic index and meeting regulatory requirements for product homogeneity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-O-2-Propyn-1-yl-D-galactose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.